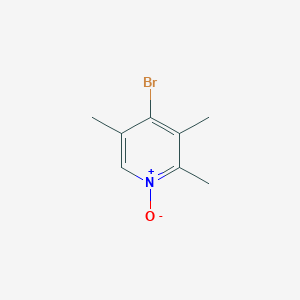

4-Bromo-2,3,5-trimethylpyridine 1-oxide

Description

Contextualization within Pyridine (B92270) N-Oxide Chemistry

Pyridine N-oxides, as a class of compounds, have a rich and well-established history in heterocyclic chemistry. The N-oxide functional group significantly alters the electronic properties of the pyridine ring. It enhances the reactivity of the ring towards both electrophilic and nucleophilic substitution, often at positions that are unreactive in the parent pyridine. The oxygen atom can also be deoxygenated, providing a strategic method for introducing or removing a directing group.

The presence of a bromine atom, as seen in 4-Bromo-2,3,5-trimethylpyridine 1-oxide, further expands its synthetic utility. Halogenated pyridines are key substrates for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. chemicalbook.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The interplay between the N-oxide and the bromo-substituent in this compound is expected to offer unique reactivity and selectivity profiles.

Significance as a Precursor for Advanced Organic Synthesis

The true value of this compound lies in its potential as a precursor for the synthesis of more elaborate chemical structures. The bromine atom serves as a handle for introducing a wide array of functional groups. For instance, it can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the construction of complex molecular scaffolds from a relatively simple starting material.

The methyl groups on the pyridine ring also influence its reactivity and provide steric bulk, which can direct the outcome of chemical reactions. The N-oxide group can be retained in the final product, where it may contribute to the biological activity or physical properties of the molecule, or it can be removed at a later stage of the synthesis. This flexibility makes this compound a potentially valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.

Overview of Research Trajectories

While specific research focused solely on this compound is limited, the research trajectories for analogous compounds suggest several promising avenues of investigation. A primary area of interest would be its application in palladium-catalyzed cross-coupling reactions to synthesize novel polysubstituted pyridines. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Furthermore, the N-oxide functionality opens up possibilities for reactions such as nitration, amination, and cyanation at the positions activated by the N-oxide group. The regioselectivity of these reactions in the presence of the existing substituents would be a key area of study. Research could also explore the deoxygenation of the N-oxide to access the corresponding 4-bromo-2,3,5-trimethylpyridine and compare its reactivity to the N-oxide form. The development of efficient synthetic routes to this compound itself would also be a valuable research endeavor.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C8H10BrNO |

| Monoisotopic Mass | 214.99458 Da |

| SMILES | CC1=CN+[O-] |

| InChI | InChI=1S/C8H10BrNO/c1-5-4-10(11)7(3)6(2)8(5)9/h4H,1-3H3 |

| InChIKey | XJTFVTIYKKOOCN-UHFFFAOYSA-N |

| Predicted XlogP | 1.7 |

Table 1: Physicochemical properties of this compound.

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 216.00186 | 137.8 |

| [M+Na]+ | 237.98380 | 151.9 |

| [M-H]- | 213.98730 | 142.8 |

| [M+NH4]+ | 233.02840 | 159.1 |

| [M+K]+ | 253.95774 | 136.7 |

| [M+H-H2O]+ | 197.99184 | 142.9 |

| [M+HCOO]- | 259.99278 | 158.4 |

| [M+CH3COO]- | 274.00843 | 178.7 |

| [M+Na-2H]- | 235.96925 | 146.1 |

| [M]+ | 214.99403 | 156.5 |

| [M]- | 214.99513 | 156.5 |

Table 2: Predicted Collision Cross Section (CCS) values for different adducts of this compound. Data is predicted using CCSbase. chemicalbook.com

An in-depth analysis of the synthetic methodologies for producing this compound reveals a multi-step process that hinges on two key transformations: the formation of the pyridine N-oxide core and the subsequent introduction of a bromine substituent at a specific position on the aromatic ring. This article delineates the primary strategies and chemical reactions employed to achieve this synthesis, focusing on the underlying principles of N-oxidation and regioselective halogenation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5-trimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-4-10(11)7(3)6(2)8(5)9/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTFVTIYKKOOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1Br)C)C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587477 | |

| Record name | 4-Bromo-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848694-11-1 | |

| Record name | 4-Bromo-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,3,5-trimethylpyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Bromo 2,3,5 Trimethylpyridine 1 Oxide

Reactivity Governed by the N-Oxide Moiety

The N-oxide functionality significantly influences the electronic properties of the pyridine (B92270) ring, thereby governing its reactivity in various transformations.

Activation for Nucleophilic Substitution Reactions at C-4

The N-oxide group in pyridine derivatives is known to activate the C-2 and C-4 positions towards nucleophilic attack. This is due to the ability of the N-oxide to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. In the case of 4-Bromo-2,3,5-trimethylpyridine 1-oxide, the C-4 position, bearing the bromo substituent, is activated for nucleophilic substitution.

Kinetic studies on the closely related compound, 4-bromo-3,5-dimethylpyridine (B1290125) 1-oxide, with sodium ethoxide in anhydrous ethanol, provide insight into the reactivity of this compound. The presence of two methyl groups adjacent to the leaving group at C-4 was found to retard the reaction rate compared to unsubstituted 4-bromopyridine (B75155) 1-oxide rsc.org. This steric hindrance from the flanking methyl groups at C-3 and C-5 in this compound would similarly be expected to decrease its reactivity towards nucleophiles at the C-4 position.

| Temperature (°C) | Rate Constant (k) (l mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (cal deg⁻¹ mol⁻¹) |

|---|---|---|---|

| 50.0 | 1.35 x 10⁻⁵ | 23.8 | -9.8 |

| 60.0 | 3.89 x 10⁻⁵ | ||

| 70.0 | 1.05 x 10⁻⁴ |

Rearrangement Pathways Involving the N-Oxide

Pyridine N-oxides with an alkyl substituent at the C-2 position are known to undergo the Boekelheide rearrangement when treated with acetic anhydride. This reaction typically involves acylation of the N-oxide oxygen, followed by a mdpi.commdpi.com-sigmatropic rearrangement to yield a 2-acetoxymethylpyridine derivative. While this compound has methyl groups at C-2, C-3, and C-5, the presence of the C-2 methyl group makes it a potential substrate for a Boekelheide-type rearrangement. The reaction would be expected to proceed via an initial acylation of the N-oxide, followed by deprotonation of the C-2 methyl group and a subsequent rearrangement to yield 2-acetoxymethyl-4-bromo-3,5-dimethylpyridine. However, experimental studies on this specific substrate are not widely reported. Recent investigations on similar systems, such as pyrimidine (B1678525) N-oxides, have suggested that these rearrangements can sometimes proceed, at least in part, through radical intermediates fu-berlin.deresearchgate.net.

Oxidative Properties of the N-Oxide Functionality

The N-oxide group in heteroaromatic compounds can act as an oxygen transfer agent, effectively functioning as a mild oxidant. This property is often utilized in various synthetic transformations. While specific studies detailing the use of this compound as an oxidant are scarce, the N-oxide moiety in this compound is expected to exhibit oxidative properties characteristic of this functional group.

Transformations Involving the Bromo Substituent

The carbon-bromine bond at the C-4 position is a key site for functionalization through various synthetic methodologies.

Cross-Coupling Reactions at the C-Br Bond

The bromo substituent at the C-4 position of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. This would lead to the formation of 4-aryl- or 4-vinyl-2,3,5-trimethylpyridine 1-oxides.

Sonogashira Coupling: The coupling with a terminal alkyne under palladium-copper catalysis would yield 4-alkynyl-2,3,5-trimethylpyridine 1-oxides.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane | 80-100 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 25-80 |

Nucleophilic Aromatic Substitution at the C-Br Position

As discussed in section 3.1.1, the C-4 position is activated towards nucleophilic attack. Consequently, the bromine atom can be displaced by various nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of this compound in such reactions is expected to be influenced by the steric hindrance of the adjacent methyl groups. Kinetic data from the analogous 4-bromo-3,5-dimethylpyridine 1-oxide indicates that while the reaction is feasible, it is slower than in the unsubstituted counterpart rsc.org. A variety of nucleophiles, such as alkoxides, amines, and thiolates, could potentially displace the bromide to afford a range of 4-substituted 2,3,5-trimethylpyridine (B1346980) 1-oxides. Studies on other 4-halopyridine 1-oxides have shown that the mobility of the halogen is influenced by the nature of the nucleophile and the reaction conditions rsc.org.

Formation of Organometallic Intermediates

The presence of a bromine atom on the pyridine ring of this compound makes it a prime candidate for the formation of various organometallic intermediates. These intermediates are pivotal in the construction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the parent compound.

One of the most common methods to generate an organometallic species from an aryl halide is through metal-halogen exchange. For instance, treatment of this compound with strong organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in the formation of the corresponding 4-lithiated pyridine 1-oxide derivative. This powerful nucleophile can then be reacted with a wide range of electrophiles to introduce various functional groups at the 4-position.

Similarly, Grignard reagents can be prepared by reacting the bromo-substituted pyridine N-oxide with magnesium metal. The resulting organomagnesium compound, a 4-pyridylmagnesium bromide derivative, offers a less reactive but still highly effective nucleophilic species for subsequent reactions.

Furthermore, the bromine atom facilitates participation in transition-metal-catalyzed cross-coupling reactions. Catalysts based on palladium, nickel, or copper can be employed to form organometallic intermediates in situ. For example, in a Suzuki coupling, a palladium catalyst would oxidatively add to the C-Br bond to form a Pd(II) intermediate, which, after transmetalation with a boronic acid or ester, reductively eliminates to form a new C-C bond. Similar mechanistic pathways are involved in other cross-coupling reactions like Stille, Heck, and Sonogashira couplings, all of which would proceed via their characteristic organometallic intermediates.

Reactivity of the Methyl Groups

The three methyl groups on the pyridine ring are not mere spectators in the reactivity of this compound. The pyridine N-oxide functionality significantly influences the acidity and reactivity of the protons on the adjacent methyl groups, particularly those at the 2- and 5-positions (alpha and gamma to the N-oxide, respectively).

C(sp³)–H Bond Functionalization

The methyl groups of 2,3,5-trimethylpyridine 1-oxide derivatives are susceptible to C(sp³)–H bond functionalization. The N-oxide group increases the acidity of the protons on the methyl groups at the 2- and 6-positions (ortho to the nitrogen). This allows for deprotonation by a strong base to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, enabling the introduction of a wide range of functional groups. For instance, reaction with an aldehyde would lead to a hydroxymethylated side chain, while reaction with an alkyl halide would result in chain elongation.

Transition metal-catalyzed C-H activation is another powerful tool for the functionalization of these methyl groups. Catalysts based on metals like palladium, rhodium, or ruthenium can selectively activate a C-H bond of a methyl group and facilitate its coupling with other organic molecules. The directing ability of the N-oxide group can play a crucial role in determining the regioselectivity of such reactions.

Side-Chain Modifications

Beyond simple C-H functionalization, the methyl groups can undergo more complex side-chain modifications. For example, they can be oxidized to form aldehydes or carboxylic acids under appropriate conditions. Radical reactions can also be initiated at the methyl positions, leading to halogenation or other transformations.

The formation of an anhydro base by deprotonation of a methyl group at the 2- or 6-position is a classic reaction of pyridine N-oxides. This highly reactive intermediate can participate in various cycloaddition and rearrangement reactions, providing access to more complex heterocyclic systems.

Mechanistic Insights into Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific kinetic and intermediate characterization data for this exact molecule are scarce, general mechanistic principles for pyridine N-oxides can be applied.

Kinetic Studies of Reaction Pathways

Kinetic studies of reactions involving substituted pyridine N-oxides, such as nucleophilic aromatic substitution (SNAr), have provided valuable insights into their reaction mechanisms. For SNAr reactions on related 4-halopyridine N-oxides, the rate of reaction is typically dependent on the concentration of both the pyridine N-oxide and the nucleophile, indicating a bimolecular process. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate can significantly influence the reaction rate. The electron-donating methyl groups on the ring of this compound would be expected to slightly decrease the rate of nucleophilic attack compared to an unsubstituted 4-bromopyridine 1-oxide by destabilizing the negatively charged intermediate.

In the case of transition-metal-catalyzed cross-coupling reactions, kinetic studies on analogous systems have revealed complex catalytic cycles. The rate-determining step can vary depending on the specific reaction, catalyst, and substrates, but it is often the oxidative addition or the reductive elimination step.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide definitive evidence for a proposed reaction mechanism. In the context of this compound, techniques such as low-temperature NMR spectroscopy could potentially be used to observe the formation of lithiated or Grignard intermediates.

For transition-metal-catalyzed reactions, the identification of intermediates is more challenging due to their often transient nature. However, studies on related systems have successfully characterized key catalytic species, such as oxidative addition complexes and transmetalation intermediates, using a combination of spectroscopic and crystallographic methods. These studies have been instrumental in elucidating the intricate details of the catalytic cycles. For instance, in palladium-catalyzed direct arylation of pyridine N-oxides, evidence suggests the involvement of a cooperative catalytic system with two distinct palladium centers, where C-H activation occurs at one center and functionalization at another. nih.gov

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is intricately governed by a balance of electronic and steric factors originating from its substituents: the bromo group at the 4-position, the three methyl groups at the 2, 3, and 5-positions, and the N-oxide functionality. These factors collectively influence the electron density distribution within the pyridine ring and the steric accessibility of its reactive sites, thereby dictating the compound's behavior in chemical reactions.

Electronic Factors:

The N-oxide group plays a pivotal role in modulating the electronic properties of the pyridine ring. Through resonance, the oxygen atom can donate electron density to the ring, particularly activating the positions ortho and para to the nitrogen atom (C2, C4, and C6). This electron-donating nature of the N-oxide group enhances the ring's susceptibility to electrophilic attack at these positions. However, in this compound, the 4-position is occupied by a bromine atom.

The bromine atom at the 4-position exerts a dual electronic effect. Inductively, it is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, through resonance, it can donate lone pair electrons to the ring, which would direct incoming electrophiles to the ortho and para positions. In the context of pyridine N-oxides, the electron-donating character of the N-oxide group generally outweighs the deactivating inductive effect of the halogen at the 4-position, making the ring more susceptible to electrophilic attack than its non-oxidized pyridine counterpart.

The three methyl groups at the 2, 3, and 5-positions are electron-donating through an inductive effect. This further increases the electron density of the pyridine ring, reinforcing the activating effect of the N-oxide group and making the molecule more reactive towards electrophiles.

For nucleophilic aromatic substitution (SNAr), the scenario is different. The electronegative N-oxide group and the bromine atom at the 4-position make the C4 carbon atom electron-deficient and thus a prime target for nucleophilic attack. The departure of the bromide ion, a good leaving group, is facilitated by the electron-withdrawing nature of the pyridine N-oxide ring.

Steric Factors:

Steric hindrance significantly impacts the reactivity of this compound. The methyl groups at the 2, 3, and 5-positions create a sterically crowded environment around the pyridine ring. The methyl groups at the 3- and 5-positions, in particular, flank the 4-position where the bromo group is located. This steric congestion can impede the approach of nucleophiles to the C4 carbon, thereby slowing down the rate of nucleophilic substitution reactions.

Research on analogous compounds has demonstrated the retarding effect of adjacent methyl groups on nucleophilic substitution. For instance, studies on the kinetics of the reaction between sodium ethoxide and various substituted pyridine N-oxides have shown that the presence of two methyl groups adjacent to the leaving group significantly retards the reaction rate. rsc.org This effect is attributed to the steric hindrance posed by the bulky methyl groups, which makes the formation of the transition state more difficult.

Interactive Data Table: Relative Reactivity of Substituted Pyridine N-Oxides in Nucleophilic Substitution

The following table provides a qualitative comparison of the expected reactivity of this compound in nucleophilic substitution, based on the principles observed in related compounds.

| Compound | Substituents | Electronic Effects on C4 | Steric Hindrance at C4 | Expected Relative Reactivity |

| 4-Bromopyridine 1-oxide | 4-Br | Electron-withdrawing (inductive), weak electron-donating (resonance) | Low | High |

| 4-Bromo-3,5-dimethylpyridine 1-oxide | 4-Br, 3-Me, 5-Me | Electron-donating (methyl groups) | High | Moderate |

| This compound | 4-Br, 2-Me, 3-Me, 5-Me | Further electron-donating (methyl groups) | Very High | Low to Moderate |

This table illustrates that while the electronic effects from the methyl groups might slightly enhance the electron-donating character of the ring system, the cumulative steric hindrance from the three methyl groups, particularly those at the 3 and 5 positions, is expected to be the dominant factor in nucleophilic substitution reactions at the 4-position, leading to a decreased reaction rate compared to less substituted analogues.

Derivatization and Synthetic Applications of 4 Bromo 2,3,5 Trimethylpyridine 1 Oxide

Synthesis of Functionalized Pyridine (B92270) Derivatives

The bromine atom at the 4-position of the pyridine ring is a key functional handle for introducing a variety of substituents through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. It is plausible that 4-Bromo-2,3,5-trimethylpyridine 1-oxide could participate in these reactions to yield a diverse array of 4-substituted pyridine N-oxide derivatives.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | 4-Aryl/vinyl-2,3,5-trimethylpyridine 1-oxides |

| Sonogashira Coupling | Terminal alkynes | 4-Alkynyl-2,3,5-trimethylpyridine 1-oxides |

| Buchwald-Hartwig Amination | Primary or secondary amines | 4-Amino-2,3,5-trimethylpyridine 1-oxides |

These functionalized pyridine N-oxides could then be deoxygenated to the corresponding pyridine derivatives, providing access to a wide range of polysubstituted pyridines.

Role as a Precursor in Complex Heterocyclic Synthesis

The versatile reactivity of substituted pyridine N-oxides makes them valuable precursors in the synthesis of more complex heterocyclic systems.

Although no specific examples involving this compound have been found, related pyridine derivatives are known to be used in the construction of polycyclic aromatic compounds and other fused heterocyclic systems. The functional groups that can be introduced at the 4-position via cross-coupling reactions could be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds.

The introduction of unsaturated moieties, such as vinyl or alkynyl groups, at the 4-position of the pyridine ring via Suzuki or Sonogashira coupling would lead to the formation of novel conjugated systems. These systems could have interesting photophysical or electronic properties, making them potential candidates for materials science applications. The synthesis of conjugated polymers incorporating pyridine N-oxide units has been reported in the literature, suggesting that this compound could potentially serve as a monomer in the synthesis of such materials.

Development of Specialized Organic Reagents

Pyridine N-oxides themselves can act as catalysts or ligands in various organic transformations. The specific substitution pattern of this compound, with its methyl groups and bromo substituent, could impart unique steric and electronic properties if used as a ligand for a metal catalyst. Derivatization of this compound could also lead to the development of new organocatalysts or specialized reagents with tailored reactivity. However, there is currently no available research to support the development of specialized organic reagents from this specific compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis

The proton NMR spectrum of 4-Bromo-2,3,5-trimethylpyridine 1-oxide would be expected to show distinct signals corresponding to the aromatic proton and the three methyl groups. The chemical shifts (δ) are influenced by the electron-donating methyl groups and the electron-withdrawing N-oxide and bromo functionalities.

A hypothetical ¹H NMR data table is presented below for illustrative purposes, as experimental data is not available.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Aromatic CH | 7.5 - 8.0 | Singlet | 1H |

| Methyl (C2) | 2.4 - 2.6 | Singlet | 3H |

| Methyl (C3) | 2.2 - 2.4 | Singlet | 3H |

| Methyl (C5) | 2.2 - 2.4 | Singlet | 3H |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals would be anticipated, corresponding to the five carbons of the pyridine (B92270) ring and the three methyl carbons. The N-oxide group typically deshields the adjacent carbons (C2 and C6, though C6 is substituted).

A predicted ¹³C NMR data table is shown below, illustrating the expected chemical shifts.

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| C2 | 145 - 150 |

| C3 | 130 - 135 |

| C4 | 115 - 120 |

| C5 | 135 - 140 |

| C6 (unsubstituted analog) | 125 - 130 |

| C2-CH₃ | 18 - 22 |

| C3-CH₃ | 15 - 19 |

| C5-CH₃ | 15 - 19 |

Advanced 2D NMR Techniques

To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would help in identifying scalar-coupled protons. In this case, with only one aromatic proton, COSY would primarily be used to confirm the absence of neighboring protons.

HSQC: Would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of the methyl protons to their corresponding methyl carbons.

HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons (C2, C3, C4, C5) by observing correlations from the methyl protons and the aromatic proton to these carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry is particularly valuable for confirming the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₈H₁₀BrNO), the exact mass would be calculated and compared to the experimentally measured value. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is well-suited for polar and thermally labile molecules like N-oxides. In ESI-TOF MS, this compound would typically be observed as the protonated molecule, [M+H]⁺. The high mass accuracy of the TOF analyzer would further confirm the elemental composition.

A hypothetical data table for the expected HRMS (ESI-TOF) result is provided below.

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 216.0022 | (Not Available) | C₈H₁₁BrNO⁺ |

Chromatographic Analysis for Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity and confirming the identity of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful tools, each with specific considerations for the analysis of polar, heterocyclic N-oxides.

Gas Chromatography is a valuable technique for separating and analyzing volatile and thermally stable compounds. However, its application to pyridine N-oxides, including this compound, requires careful consideration of the compound's properties. The polarity of the N-oxide group and its potential for thermal degradation can present challenges for direct GC analysis.

The N-O bond in pyridine N-oxides can be thermally labile, and some complexes of pyridine N-oxides are known to undergo controlled thermal decomposition. rsc.org This suggests that high temperatures in the GC injector port or column could potentially lead to the degradation of the analyte, resulting in inaccurate quantification or the appearance of extraneous peaks. Despite these challenges, GC and Gas Chromatography-Mass Spectrometry (GC-MS) have been successfully employed in the analysis of reaction mixtures containing pyridine N-oxide derivatives. unt.eduacs.org For instance, GC has been used to analyze the photolysis products of pyridine N-oxide solutions. unt.edu

In some cases, indirect GC methods may be employed. One study on nicotine (B1678760) N-oxide involved its thermal conversion into a more volatile and stable oxazine (B8389632) derivative prior to GC analysis, a strategy that circumvents the direct analysis of the less stable N-oxide. nih.gov For a robust purity assessment of this compound, GC methods would need to be carefully developed and validated to ensure the compound does not decompose during analysis. This could involve using lower injection temperatures, specialized inert columns, or derivatization to a more stable analogue.

Table 1: Considerations for GC Analysis of this compound

| Parameter | Consideration | Rationale |

| Injector Temperature | Optimization required; lower temperatures preferred. | To minimize the risk of on-column thermal degradation of the N-oxide functional group. rsc.org |

| Column Choice | Inert, deactivated columns suitable for polar analytes. | To prevent analyte adsorption and decomposition on active sites within the column. |

| Detection | Mass Spectrometry (MS) | Provides structural information and confirmation of identity by analyzing fragmentation patterns. |

| Derivatization | Possible alternative approach. | Conversion to a more thermally stable and volatile derivative can facilitate analysis. nih.gov |

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of polar, non-volatile, or thermally sensitive compounds like this compound. However, the high polarity of pyridine N-oxides presents unique challenges for traditional reversed-phase (RP) chromatography.

Standard RP-HPLC methods using C18 columns often result in poor retention of pyridine N-oxides, with the compounds eluting at or near the solvent front even with highly aqueous mobile phases. chromforum.org These molecules are neutral or zwitterionic and highly polar, limiting their interaction with the nonpolar stationary phase. chromforum.org To achieve adequate retention and separation, alternative chromatographic modes or specialized columns are often necessary.

Alternative HPLC Approaches:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for retaining and separating very polar compounds. It uses a polar stationary phase (like bare silica) with a mobile phase containing a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer. This mode provides good retention for polar analytes that are unretained in reversed-phase. chromforum.org

Porous Graphitic Carbon Columns: Columns such as Hypercarb can offer different selectivity and retain highly polar compounds based on a charge- and polarity-independent mechanism.

High pH Reversed-Phase: Operating at a pH above 8 can sometimes improve retention on suitable columns, although pyridine N-oxides are generally weak bases. chromforum.org

For identity confirmation, coupling HPLC with mass spectrometry (LC/MS) is particularly powerful. A characteristic fragmentation pathway for pyridine N-oxides under mass spectrometric analysis is the loss of an oxygen atom ([M+H - O]+), which can help distinguish them from hydroxylated isomers.

Table 2: Exemplar Approaches for HPLC Method Development

| Chromatographic Mode | Stationary Phase | Mobile Phase Example | Principle of Separation |

| Reversed-Phase (RP) | C18 (e.g., Waters XBridge BEH) | A: Water + Buffer (Formate) B: Acetonitrile + Buffer | Partitioning based on hydrophobicity. Often results in poor retention for polar N-oxides. chromforum.org |

| HILIC | Bare Silica | A: Water + Buffer B: Acetonitrile (High %) | Partitioning of the analyte into a water-enriched layer on the polar stationary phase surface. chromforum.org |

| Alternative Stationary Phase | Porous Graphitic Carbon (e.g., Thermo Hypercarb) | A: Water + Buffer (Ammonium Acetate) B: Acetonitrile | Retention based on the polarizability of the analyte and interactions with the flat graphite (B72142) surface. |

X-ray Crystallography of Related Pyridine N-Oxides and Brominated Pyridines

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected molecular geometry, bond lengths, and intermolecular interactions. The crystal structures of 3-bromopyridine (B30812) N-oxide and other substituted pyridine N-oxides serve as excellent models. unt.eduacs.org

The crystal structure of 3-bromopyridine N-oxide reveals a planar molecule. unt.eduacs.org In the solid state, these molecules arrange in a characteristic herringbone pattern. unt.eduacs.org The asymmetric unit of the crystal can contain more than one molecule, which may be related by pseudo-inversion symmetry. unt.eduacs.org The N–O bond distance in pyridine N-oxide itself is approximately 1.34 Å. The introduction of substituents on the pyridine ring can influence the electronic distribution and subtly alter bond lengths and angles.

Intermolecular interactions are critical in defining the crystal lattice. In the case of 3-bromopyridine N-oxide, there are no classical hydrogen bonds or π–π stacking interactions observed. unt.eduacs.org Instead, the crystal packing is influenced by other forces, including Br⋯Br intermolecular contacts with a distance of approximately 4.04 Å. unt.eduacs.org The isolation of suitable single crystals of free N-oxides can sometimes be challenging due to the delocalized charge in the aromatic ring, and solvation with water molecules can be critical to stabilize the crystal lattice in some derivatives.

Table 3: Crystallographic Data for 3-Bromopyridine N-oxide

| Parameter | Value | Reference |

| Chemical Formula | C₅H₄BrNO | unt.eduacs.org |

| Crystal System | Monoclinic | unt.edu |

| Space Group | P2₁/c | unt.edu |

| a (Å) | 7.832 (5) | unt.edu |

| b (Å) | 18.398 (10) | unt.edu |

| c (Å) | 8.298 (5) | unt.edu |

| β (°) ** | 92.906 (5) | unt.edu |

| Volume (ų) ** | 1194.2 (12) | unt.edu |

| Z | 8 | unt.edu |

| Key Intermolecular Contact | Br⋯Br | unt.eduacs.org |

| Contact Distance (Å) | 4.0408 (16) | unt.eduacs.org |

Data obtained at a temperature of 173 K.

Theoretical and Computational Investigations of 4 Bromo 2,3,5 Trimethylpyridine 1 Oxide

Electronic Structure and Bonding Analysis

Molecular Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for 4-Bromo-2,3,5-trimethylpyridine 1-oxide would be instrumental in predicting its reactive behavior. While specific studies on this exact molecule are not available, the methodology is standard in computational chemistry. The MEP map would illustrate the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). It is anticipated that the oxygen atom of the N-oxide group would be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the pyridine (B92270) ring, particularly the carbon atoms, would exhibit varying degrees of positive potential, influenced by the electron-withdrawing nature of the N-oxide and bromine atom, and the electron-donating character of the methyl groups.

Prediction of Reactivity and Selectivity

Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating reaction mechanisms. In the absence of specific studies for this compound, we can infer the types of reactions that could be modeled. For instance, computational models could predict the pathways for nucleophilic substitution reactions, where the bromine atom is displaced, or electrophilic substitution on the pyridine ring. Such models would calculate the energy profiles of different potential pathways, helping to identify the most favorable route. For related pyridine derivatives, computational studies have been used to explore reaction mechanisms like Suzuki coupling reactions. researchgate.net

Transition State Characterization

The characterization of transition states is a critical component of computational reaction modeling. For any proposed reaction involving this compound, locating and characterizing the transition state structures on the potential energy surface would be essential to determine the activation energy and, consequently, the reaction rate. Frequency calculations are performed to confirm that a located structure is a true transition state, identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Conformational Analysis and Molecular Dynamics Simulations

Due to the relatively rigid structure of the pyridine ring, this compound is expected to have a limited number of stable conformers, primarily related to the orientation of the methyl groups. Conformational analysis, typically performed using computational methods, would identify the lowest energy conformation. Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time, including vibrational modes and interactions with solvent molecules. While no specific MD studies on this compound were found, the Automated Topology Builder (ATB) provides a framework for generating molecular force fields necessary for such simulations. uq.edu.au

Spectroscopic Parameter Prediction and Validation

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific theoretical and computational studies focused on the spectroscopic parameter prediction and validation for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict spectroscopic data like NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra for a wide range of organic molecules, no published research appears to have applied these techniques to this particular compound.

Consequently, there is no available data to populate comparative tables of predicted versus experimental spectroscopic values. Such studies are invaluable for validating computational models and providing a deeper understanding of the electronic structure and properties of the molecule. The lack of this specific research indicates a gap in the current body of knowledge regarding the detailed spectroscopic characterization of this compound.

Future research in this area would be beneficial. A typical study would involve:

Computational Modeling: Optimization of the molecular geometry of this compound using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Prediction of Spectroscopic Parameters: Calculation of ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and electronic transitions.

Experimental Validation: Acquisition of experimental NMR, FT-IR, and UV-Vis spectra for the compound.

Comparative Analysis: A detailed comparison of the theoretically predicted data with the experimental results to assess the accuracy of the computational methods.

Without such dedicated studies, a detailed discussion and presentation of data for this specific subsection is not possible.

Catalytic Roles and Biocatalytic Transformations of Pyridine N Oxides

4-Bromo-2,3,5-trimethylpyridine 1-oxide as a Ligand in Organometallic Catalysis

There is currently no available scientific literature that specifically describes the use of this compound as a ligand in organometallic catalysis. The role of pyridine (B92270) N-oxides as ligands is generally known to be influenced by the electronic and steric effects of their substituents. The bromine atom and three methyl groups on the pyridine ring of this particular compound would undoubtedly influence its coordination properties; however, without experimental data, any discussion would be purely speculative.

Participation in Oxidative Catalytic Cycles

No published studies have been found that investigate the participation of this compound in oxidative catalytic cycles. Pyridine N-oxides can act as oxygen transfer agents in various oxidative reactions, but the specific reactivity and efficiency of this polysubstituted derivative have not been documented in the available literature.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Patterns

The presence of a bromine atom at the C4-position, coupled with three methyl groups at C2, C3, and C5, imparts distinct electronic and steric characteristics to 4-Bromo-2,3,5-trimethylpyridine 1-oxide, suggesting several underexplored areas of its chemical behavior.

Future investigations could focus on leveraging the C4-bromo substituent for various transition-metal-catalyzed cross-coupling reactions. While the reactivity of halopyridines in such transformations is well-established, the influence of the N-oxide functionality and the adjacent methyl groups on the reaction outcomes warrants detailed study. For instance, exploring its utility in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could lead to the synthesis of novel polysubstituted pyridine (B92270) derivatives. The electronic nature of the pyridine N-oxide ring can enhance the reactivity of the C-Br bond towards oxidative addition, a key step in many catalytic cycles.

Furthermore, the potential for C-H functionalization at the C6-position presents another exciting research frontier. The directing ability of the N-oxide group could be harnessed to achieve regioselective C-H activation and subsequent derivatization. Investigating reactions with various coupling partners under palladium, rhodium, or ruthenium catalysis could provide access to a diverse range of 6-substituted 4-bromo-2,3,5-trimethylpyridine 1-oxides.

The interplay between the N-oxide moiety and the substituents could also lead to novel rearrangement reactions. For example, studies on the behavior of this compound under thermal or photochemical conditions might reveal unique intramolecular transformations, expanding the synthetic utility of this scaffold.

| Potential Reaction Type | Position of Interest | Key Catalyst/Reagent | Potential Outcome |

| Suzuki Coupling | C4-Br | Palladium catalyst, boronic acid | 4-Aryl-2,3,5-trimethylpyridine 1-oxides |

| Sonogashira Coupling | C4-Br | Palladium/Copper catalyst, terminal alkyne | 4-Alkynyl-2,3,5-trimethylpyridine 1-oxides |

| C-H Arylation | C6-H | Palladium catalyst, aryl halide | 6-Aryl-4-bromo-2,3,5-trimethylpyridine 1-oxides |

| Buchwald-Hartwig Amination | C4-Br | Palladium catalyst, amine | 4-Amino-2,3,5-trimethylpyridine 1-oxides |

Development of Asymmetric Synthetic Routes

The synthesis of chiral pyridine N-oxides is a burgeoning area of research, driven by their potential as chiral ligands and organocatalysts in asymmetric synthesis. nih.gov For this compound, the development of enantioselective synthetic routes could unlock its potential in stereoselective transformations.

One promising approach is the asymmetric N-oxidation of the parent pyridine, 4-bromo-2,3,5-trimethylpyridine. The use of chiral oxidizing agents or catalytic systems, such as those based on chiral peroxides or metal complexes with chiral ligands, could afford the N-oxide in an enantiomerically enriched form. nih.govacs.org The steric hindrance imposed by the methyl groups at the C2 and C5 positions might play a crucial role in the stereochemical outcome of such reactions, potentially leading to high levels of enantioselectivity.

Alternatively, the synthesis could start from a chiral precursor, incorporating the stereocenter before the formation of the pyridine ring or its subsequent N-oxidation. This strategy would involve the development of novel synthetic pathways to chiral substituted pyridines.

Once chiral this compound is accessible, its application as a chiral Lewis base catalyst in a variety of asymmetric reactions could be explored. Its utility could be tested in reactions such as the allylation of aldehydes, the cyanosilylation of ketones, and the kinetic resolution of racemic alcohols. The electronic properties conferred by the bromo and methyl substituents, in conjunction with the chirality, could lead to unique reactivity and selectivity profiles.

| Asymmetric Strategy | Description | Potential Chiral Catalyst/Reagent |

| Asymmetric N-oxidation | Enantioselective oxidation of the parent pyridine. | Chiral peroxides, metal-salen complexes. |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule. | Natural products, resolved synthetic intermediates. |

| Kinetic Resolution | Resolution of a racemic mixture of the N-oxide. | Chiral acylating agents, enzymes. |

Integration with Flow Chemistry and Automation Technologies

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. organic-chemistry.org The synthesis and functionalization of this compound are well-suited for integration with flow chemistry and automation.

The N-oxidation of pyridines, often employing strong oxidants like hydrogen peroxide or peroxy acids, can be exothermic and pose safety risks in large-scale batch production. organic-chemistry.org Performing this reaction in a microreactor under flow conditions allows for precise control of reaction temperature and residence time, minimizing the risk of thermal runaways. organic-chemistry.org The enhanced heat and mass transfer in microreactors can also lead to higher yields and purities. organic-chemistry.org

Furthermore, the subsequent functionalization reactions of this compound, such as the cross-coupling reactions mentioned earlier, can be seamlessly integrated into a multi-step flow synthesis. This would involve pumping the output of one reactor directly into the next, where it is mixed with the required reagents and catalysts. Such an integrated flow system would enable the on-demand synthesis of a library of derivatives for screening purposes.

Automation technologies, including the use of robotic liquid handlers and online analytical techniques (e.g., HPLC, NMR), can be coupled with flow reactors to enable high-throughput experimentation and process optimization. This would accelerate the discovery of new reactivity patterns and the identification of optimal reaction conditions for the synthesis of desired target molecules.

| Flow Chemistry Application | Advantage | Key Technology |

| N-oxidation | Enhanced safety, better temperature control. | Microreactor, temperature controller. |

| Cross-coupling Reactions | Improved mixing, higher yields. | Packed-bed reactor, static mixers. |

| Multi-step Synthesis | Reduced manual handling, increased efficiency. | Integrated flow system, multiple pumps. |

| High-Throughput Screening | Rapid optimization of reaction conditions. | Automated sampling, online analytics. |

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, there are several opportunities to develop more sustainable and environmentally friendly synthetic protocols.

A key area for improvement is the N-oxidation step. While traditional methods often use stoichiometric amounts of peroxy acids, which generate significant waste, catalytic methods employing greener oxidants are highly desirable. The use of hydrogen peroxide as the terminal oxidant, with water as the only byproduct, is a particularly attractive option. organic-chemistry.org Developing robust and recyclable catalysts for the H₂O₂-mediated N-oxidation of 4-bromo-2,3,5-trimethylpyridine would represent a significant advancement.

Solvent choice is another critical aspect of green chemistry. Exploring the synthesis and functionalization of this compound in greener solvents, such as water, ionic liquids, or supercritical fluids, could significantly reduce the environmental impact of the synthetic process. Solvent-free reaction conditions, where feasible, would be an even more sustainable approach.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can improve atom economy and reduce waste generation. For instance, a one-pot N-oxidation followed by a C-H functionalization reaction would be a highly efficient and green route to novel derivatives.

| Green Chemistry Approach | Description | Potential Benefit |

| Catalytic N-oxidation | Use of a catalyst with a green oxidant. | Reduced waste, higher atom economy. |

| Green Solvents | Replacement of hazardous organic solvents. | Reduced environmental impact, improved safety. |

| One-Pot Reactions | Combining multiple steps in a single pot. | Increased efficiency, less purification. |

| Energy Efficiency | Use of microwave or ultrasound irradiation. | Reduced reaction times, lower energy consumption. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.